molecular formula C25H33N3O4S B11797294 tert-Butyl cyclopropyl(5-(1-tosylpiperidin-2-yl)pyridin-2-yl)carbamate

tert-Butyl cyclopropyl(5-(1-tosylpiperidin-2-yl)pyridin-2-yl)carbamate

Cat. No.: B11797294
M. Wt: 471.6 g/mol
InChI Key: HRXJTCVLBZZIQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl cyclopropyl(5-(1-tosylpiperidin-2-yl)pyridin-2-yl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a cyclopropyl group, a tosylated piperidine, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl cyclopropyl(5-(1-tosylpiperidin-2-yl)pyridin-2-yl)carbamate typically involves multiple steps, including nucleophilic substitution and amidation reactionsThe final step involves the formation of the carbamate group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl cyclopropyl(5-(1-tosylpiperidin-2-yl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl cyclopropyl(5-(1-tosylpiperidin-2-yl)pyridin-2-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology and Medicine

Its ability to interact with biological targets makes it a candidate for the synthesis of pharmaceuticals with potential therapeutic effects .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl cyclopropyl(5-(1-tosylpiperidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C25H33N3O4S

Molecular Weight

471.6 g/mol

IUPAC Name

tert-butyl N-cyclopropyl-N-[5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridin-2-yl]carbamate

InChI

InChI=1S/C25H33N3O4S/c1-18-8-13-21(14-9-18)33(30,31)27-16-6-5-7-22(27)19-10-15-23(26-17-19)28(20-11-12-20)24(29)32-25(2,3)4/h8-10,13-15,17,20,22H,5-7,11-12,16H2,1-4H3

InChI Key

HRXJTCVLBZZIQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=C(C=C3)N(C4CC4)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.